Bis-(2-ethylhexyl) phosphate chemical properties and structure
Bis-(2-ethylhexyl) phosphate chemical properties and structure
An In-depth Technical Guide to Bis-(2-ethylhexyl) Phosphate (B84403): Chemical Properties and Structure
Introduction
Bis-(2-ethylhexyl) phosphate, commonly referred to as di(2-ethylhexyl) phosphoric acid (DEHPA or HDEHP), is a significant organophosphorus compound.[1][2] It is a diester of phosphoric acid and 2-ethylhexanol.[1][2][3] This colorless to light yellow, odorless, and viscous liquid is widely utilized as an extractant in solvent extraction processes, particularly for the recovery and separation of metals such as uranium and rare-earth elements.[1][2][4][5] Its versatility also extends to applications as a plasticizer, surfactant, and additive in lubricants and corrosion inhibitors.[4]
Chemical Structure
The chemical structure of bis-(2-ethylhexyl) phosphate features a central phosphate group bonded to two 2-ethylhexyl ester side chains. The presence of a hydroxyl group attached to the phosphorus atom imparts its acidic nature.
Physicochemical Properties
The physicochemical properties of bis-(2-ethylhexyl) phosphate are summarized in the table below.
| Property | Value |
| Molecular Formula | C16H35O4P[1][6] |
| Molecular Weight | 322.42 g/mol [6][7] |
| Appearance | Colorless or yellowish, odorless, viscous liquid[1][2][8] |
| Density | 0.9758 g/mL[1] |
| Melting Point | -50 °C (-58 °F; 223 K)[1][7] |
| Boiling Point | 393 °C (739 °F; 666 K)[1]; Decomposes at 240 °C[9] |
| Flash Point | 181 °C (358 °F)[7] |
| Solubility in Water | 182 mg/L at 20 °C[7] |
| Solubility in Organic Solvents | Soluble in benzene, hexane, 4-methyl-2-pentanone, and ethanol[6][7] |
| pKa | Estimated as 1.47[7] |
| Refractive Index | 1.4420 at 25 °C/D[6] |
| Vapor Pressure | 0 Pa at 25 °C[7] |
Experimental Protocols
Synthesis of Bis-(2-ethylhexyl) phosphate
A common method for the synthesis of bis-(2-ethylhexyl) phosphate involves the reaction of phosphorus pentoxide (P4O10) with 2-ethylhexanol.[1] This reaction produces a mixture of mono-, di-, and trisubstituted phosphates, from which the desired bis-(2-ethylhexyl) phosphate can be isolated based on its solubility.[1]
Methodology:
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Reaction: Phosphorus pentoxide is reacted with 2-ethylhexanol. The stoichiometry of the reaction can be adjusted to favor the formation of the diester.
-
Intermediate Formation: The initial reaction yields a pyrophosphate intermediate.
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Hydrolysis/Alcoholysis: The intermediate is then treated with additional 2-ethylhexanol to produce a mixture of phosphate esters.
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Isolation: Bis-(2-ethylhexyl) phosphate is separated from the product mixture, often by taking advantage of differences in solubility of the various phosphate esters.
Solvent Extraction of Metal Ions
Bis-(2-ethylhexyl) phosphate is extensively used for the solvent extraction of metal ions from aqueous solutions. A notable characteristic of DEHPA in non-polar organic solvents is its tendency to form hydrogen-bonded dimers.[1] The extraction process typically involves the exchange of the acidic proton of the DEHPA dimer for a metal cation.
General Protocol:
-
Organic Phase Preparation: A solution of bis-(2-ethylhexyl) phosphate is prepared in a suitable non-polar organic solvent, such as kerosene.
-
Aqueous Phase Preparation: The metal-containing aqueous solution is prepared, and its pH is adjusted to optimize the extraction of the target metal ion.
-
Extraction: The organic and aqueous phases are brought into contact and agitated to facilitate the transfer of the metal ion from the aqueous phase to the organic phase. During this step, the DEHPA dimer forms a complex with the metal ion.
-
Phase Separation: The mixture is allowed to separate into distinct organic and aqueous layers.
-
Stripping: The metal ion is recovered from the organic phase by stripping with an acidic or carbonate solution.[1] For instance, hydrochloric acid, hydrofluoric acid, or sodium carbonate solutions can be used to strip uranium from the DEHPA/kerosene solution.[1]
Spectroscopic Data
Spectroscopic techniques are crucial for the characterization of bis-(2-ethylhexyl) phosphate.
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Infrared (IR) Spectroscopy: The IR spectrum of DEHPA shows characteristic absorption bands. A prominent peak around 1257 cm⁻¹ is indicative of the P=O group.[10] Another strong absorption is observed around 1023-1037 cm⁻¹, which corresponds to the P-O-(C) group.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy can be used to confirm the structure and purity of the compound.
-
Mass Spectrometry: Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.[11]
Reactivity and Stability
Bis-(2-ethylhexyl) phosphate is a stable compound under normal transport and storage conditions.[12] However, it can decompose at elevated temperatures (around 240 °C), producing toxic fumes of phosphorus oxides.[9] It is mildly corrosive to many metals, and this reaction can produce flammable hydrogen gas.[4][13] As an organophosphate, it can react with strong reducing agents to form highly toxic and flammable phosphine (B1218219) gas.[4][13]
Applications
The primary application of bis-(2-ethylhexyl) phosphate is in hydrometallurgy for the solvent extraction of various metals.[5][14]
-
Uranium Extraction: It is widely used in the "Dapex procedure" for extracting uranium salts from ore leach solutions.[1][2]
-
Rare-Earth Element Separation: DEHPA is a key reagent for the separation of lanthanides from aqueous solutions.[1]
-
Other Metals: It is also employed in the extraction of vanadium, cobalt, nickel, and zinc.[1][5][14]
Beyond metallurgy, it serves as a lubricant additive, a corrosion inhibitor, and a plasticizer.[4]
Conclusion
Bis-(2-ethylhexyl) phosphate is a versatile organophosphorus compound with a well-defined chemical structure and a range of useful physicochemical properties. Its ability to form dimers and chelate with metal ions makes it an exceptionally effective extractant in hydrometallurgical processes. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and efficient application in research and industrial settings.
References
- 1. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]
- 2. Di-(2-ethylhexyl)phosphoric acid (DEHPA or HDEHP) supplier, Distributor Manufacturer in visakhapatnam India | Vizag Chemicals [vizagchemical.com]
- 3. parchem.com [parchem.com]
- 4. Bis(2-ethylhexyl) phosphate | 298-07-7 [chemicalbook.com]
- 5. Di-(2-EthylHexyl) Phosphoric Acid (DEHPA) | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 6. Bis(2-ethylhexyl) phosphate | C16H35O4P | CID 9275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Di-(2-ethylhexyl)phosphoric acid (DEHPA or HDEHP) | ENvironmental inFOrmation [enfo.hu]
- 8. Di (2-ethylhexyl) Phosphoric Acid D2EHPA - Saumit Interglobe Pvt. Ltd. [saumitgroup.com]
- 9. ICSC 1412 - BIS(2-ETHYLHEXYL)PHOSPHATE [inchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Bis(2-ethylhexyl)hydrogen phosphate [webbook.nist.gov]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 13. echemi.com [echemi.com]
- 14. Di-(2-EthylHexyl) Phosphoric Acid (DEHPA) | Ennore India Chemicals [ennoreindiachemicals.com]
